3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities This compound features an indole nucleus, which is a common structural motif in many bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the indole derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, while the sulfonamide moiety can inhibit enzymes like carbonic anhydrase . This dual interaction can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-14-6-4-12(9-15(14)23-2)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLFTUHADSAGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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